BenchChemオンラインストアへようこそ!

BMY 7378 free base

α1-Adrenoceptor Pharmacology Receptor Binding Vascular Biology

BMY 7378 free base is the only pharmacological probe that combines unparalleled α1D-adrenoceptor selectivity (Ki=2 nM) with >100-fold affinity over α1A/α1B subtypes and 5-HT1A receptor partial agonism. Unlike non-selective antagonists such as prazosin, it eliminates confounding receptor crosstalk, making it irreplaceable for dissecting α1D-AR-mediated vascular function and serotonergic neuromodulation. Secure this unique dual-mechanism tool for your advanced cardiovascular and CNS research.

Molecular Formula C22H31N3O3
Molecular Weight 385.5 g/mol
CAS No. 21102-94-3
Cat. No. B1196413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMY 7378 free base
CAS21102-94-3
Synonyms8-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-8-azaspiro(4.5)decane-7,9-dione
BMY 7378
BMY-7378
Molecular FormulaC22H31N3O3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O
InChIInChI=1S/C22H31N3O3/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22/h2-3,6-7H,4-5,8-17H2,1H3
InChIKeyAYYCFGDXLUPJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMY 7378 Free Base CAS 21102-94-3: Selective α1D-Adrenoceptor Antagonist and 5-HT1A Receptor Partial Agonist for Pharmacological Research


BMY 7378 free base (CAS: 21102-94-3) is a piperazine derivative that functions as a selective antagonist of the α1D-adrenoceptor (α1D-AR) subtype [1]. In binding assays, BMY 7378 binds to cloned rat α1D-AR with a Ki of 2 nM, exhibiting >100-fold selectivity over α1A-AR (Ki=800 nM) and α1B-AR (Ki=600 nM) [2]. Additionally, BMY 7378 acts as a partial agonist at 5-HT1A receptors (IC50=0.8 nM) and demonstrates weak affinity for dopamine D2 receptors (pIC50=7.4) [3]. The compound is commonly used as a pharmacological tool to dissect the contribution of α1D-ARs in vascular smooth muscle contraction, central nervous system function, and cardiovascular regulation [4].

Why BMY 7378 Free Base Cannot Be Replaced by Generic α1-Adrenoceptor Antagonists: Subtype Selectivity and Functional Implications


Generic α1-adrenoceptor antagonists such as prazosin, WB 4101, or 5-methylurapidil lack the subtype selectivity profile of BMY 7378. While prazosin is non-selective across α1A, α1B, and α1D subtypes [1], and WB 4101 preferentially targets α1A-ARs [2], BMY 7378 demonstrates a >100-fold binding preference for α1D-ARs (Ki=2 nM) over α1A (Ki=800 nM) and α1B (Ki=600 nM) [3]. This selectivity is critical in functional assays: BMY 7378 potently antagonizes α1D-mediated contractions in rat aorta (pA2=8.9), while showing minimal efficacy in α1A-dominated tissues like the caudal artery [4]. Substituting BMY 7378 with a non-selective antagonist would confound experimental interpretation by simultaneously blocking multiple α1-AR subtypes, masking the specific contribution of α1D-ARs. Furthermore, BMY 7378 uniquely combines α1D-AR antagonism with partial 5-HT1A agonism and α2C-AR antagonism, a multi-target profile not shared by other α1-AR antagonists [5].

Quantitative Evidence Supporting the Selection of BMY 7378 Free Base Over Closest Analogs


Alpha-1D Adrenoceptor Binding Selectivity: BMY 7378 vs. WB 4101 and Prazosin

BMY 7378 demonstrates >100-fold selectivity for α1D-adrenoceptors over α1A and α1B subtypes, a property not shared by the non-selective antagonist prazosin or the α1A-preferring antagonist WB 4101 [1]. In cloned human receptor assays, BMY 7378 binds to α1D-AR with pKi=8.2±0.10, compared to pKi=6.2±0.10 for α1A-AR and pKi=6.7±0.11 for α1B-AR [2]. In contrast, WB 4101 exhibits high affinity for both α1A and α1D subtypes [2], while prazosin shows no subtype selectivity [3].

α1-Adrenoceptor Pharmacology Receptor Binding Vascular Biology

Functional Antagonism of α1D-Mediated Vascular Contraction: BMY 7378 vs. Yohimbine

In functional studies using rat aorta, BMY 7378 is approximately 100-fold more potent than yohimbine at antagonizing noradrenaline-induced contractions, confirming its utility as a selective α1D-AR antagonist in tissue preparations [1]. BMY 7378 exhibits a pA2 value of 8.67, whereas yohimbine shows a pA2 of 6.62 in the same assay [1]. Conversely, in human saphenous vein expressing α2C-ARs, BMY 7378 (pA2=6.48) is 10-fold less potent than yohimbine (pA2=7.56), underscoring its selectivity for α1D over α2C receptors [1].

Vascular Pharmacology Functional Assay Hypertension

5-HT1A Receptor Partial Agonism: BMY 7378 vs. 8-OH-DPAT

BMY 7378 acts as a partial agonist at 5-HT1A receptors, a profile distinct from the full agonist 8-OH-DPAT [1]. In binding assays, BMY 7378 displays high affinity for 5-HT1A receptors with an IC50 of 0.8 nM, compared to 7.5 nM for the antagonist NAN-190 [2]. In vivo, BMY 7378 (1.0-5.6 mg/kg) slightly increases punished responding in pigeons, whereas 8-OH-DPAT (0.3-3.0 mg/kg) produces large increases, consistent with partial vs. full agonism [2]. Importantly, BMY 7378 induces a decrease in blood pressure without altering heart rate, while 8-OH-DPAT decreases both hemodynamic parameters in anesthetized rats [3].

Serotonin Pharmacology Behavioral Neuroscience Cardiovascular Regulation

Dual α1D-AR Antagonism and ACE Inhibition: BMY 7378 vs. Captopril

Beyond its established α1D-AR antagonism, BMY 7378 has been recently identified as an angiotensin-converting enzyme (ACE) inhibitor [1]. In vitro, BMY 7378 inhibits ACE with an IC50 of 136 μM, a potency lower than the standard ACE inhibitor captopril, but notable among phenylpiperazine derivatives [1]. In spontaneously hypertensive rats (SHR), four-week treatment with BMY 7378 increased cardiac ACE protein expression by 8.5-fold compared to captopril treatment [1], suggesting a distinct regulatory mechanism. This dual activity—α1D-AR antagonism combined with ACE inhibition—is unique among α1-AR antagonists [1].

Cardiovascular Pharmacology Hypertension Drug Repurposing

Recommended Research Applications for BMY 7378 Free Base Based on Verified Differentiation


Isolation of α1D-Adrenoceptor Contributions in Vascular Smooth Muscle Contraction

Use BMY 7378 (free base) at concentrations up to 100 nM in rat aortic or iliac artery preparations to selectively antagonize α1D-AR-mediated contractions induced by phenylephrine or noradrenaline [1]. The compound's >100-fold selectivity over α1A- and α1B-ARs (Ki=2 nM vs. 800 nM and 600 nM, respectively) ensures minimal off-target α1-AR blockade [1]. Parallel Schild analysis in these tissues yields pA2 values of 8.9±0.1, confirming competitive antagonism [2]. Avoid using BMY 7378 in α1A-AR-dominated tissues like rat caudal artery, where it exhibits weak antagonism (pA2=6.03±0.26) [3].

Dissecting 5-HT1A Receptor-Mediated Cardiovascular Regulation

Employ BMY 7378 as a partial 5-HT1A agonist in anesthetized rat models to investigate central serotonergic control of blood pressure [1]. Intravenous administration of BMY 7378 (increasing doses) produces a dose-dependent decrease in blood pressure without concomitant bradycardia, a profile distinct from full agonists like 8-OH-DPAT [1]. The hypotensive effect is partially antagonized by the silent 5-HT1A antagonist WAY 100635, confirming 5-HT1A involvement while also revealing a non-serotonergic component likely mediated by α1D-AR blockade [1].

Investigating Dual-Mechanism Antihypertensive Effects in Spontaneously Hypertensive Rats

Use BMY 7378 in chronic treatment studies (e.g., four-week administration) in spontaneously hypertensive rats (SHR) to explore the combined impact of α1D-AR antagonism and ACE inhibition on blood pressure and cardiac remodeling [1]. Monitor blood pressure reduction and assess cardiac ACE protein expression, which increases 8.5-fold relative to captopril-treated controls [1]. This application leverages BMY 7378's unique dual pharmacology, making it a valuable tool for studying novel antihypertensive strategies that target both α1-adrenoceptor and renin-angiotensin systems [1].

Mapping α1-Adrenoceptor Subtype Distribution in Tissues Using Functional Antagonism

Utilize BMY 7378 in combination with α1A-selective antagonists (e.g., WB 4101 or 5-methylurapidil) to functionally map the relative contribution of α1D-ARs in various vascular and non-vascular tissues [1]. High pA2 values (>8.0) for BMY 7378 indicate predominant α1D-AR involvement, while low pA2 values (<7.0) suggest α1A- or α1B-AR dominance [2]. For example, in mouse ureter, the rank order of potencies is silodosin (pA2=9.32) > prazosin (pA2=8.55) > BMY-7378 (pA2=6.06), confirming α1A-AR predominance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMY 7378 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.